molecular formula C20H14N4O B11400132 3-(Furan-2-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine

3-(Furan-2-yl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11400132
M. Wt: 326.4 g/mol
InChI Key: QEVWETMTJXQUGB-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that features a unique fusion of furan, triazole, and phthalazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with 4-methylphenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with phthalic anhydride in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the triazole ring can lead to dihydrotriazoles .

Scientific Research Applications

3-(furan-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
  • 3-(furan-2-yl)-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine
  • 3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Uniqueness

3-(furan-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H14N4O/c1-13-8-10-14(11-9-13)18-15-5-2-3-6-16(15)19-21-22-20(24(19)23-18)17-7-4-12-25-17/h2-12H,1H3

InChI Key

QEVWETMTJXQUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CO4)C5=CC=CC=C52

Origin of Product

United States

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